![molecular formula C20H17NO4S B2438736 2-[Benzyl(phenylsulfonyl)amino]benzoic acid CAS No. 401602-98-0](/img/structure/B2438736.png)
2-[Benzyl(phenylsulfonyl)amino]benzoic acid
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Overview
Description
2-[Benzyl(phenylsulfonyl)amino]benzoic acid is an organic compound . It belongs to the class of organic compounds known as sulfanilides, which are organic aromatic compounds containing a sulfanilide moiety .
Synthesis Analysis
The synthesis of benzylic amines, which are related to 2-[Benzyl(phenylsulfonyl)amino]benzoic acid, involves reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The presence of 2-amino-2-phenylpropanoate salts as the amine source allows aromatic aldehydes to undergo efficient decarboxylative transamination under mild conditions, producing a variety of arylmethylamines .Chemical Reactions Analysis
Reactions at the benzylic position are common in compounds similar to 2-[Benzyl(phenylsulfonyl)amino]benzoic acid . These reactions include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
- MCT1 Inhibition : In vitro studies have demonstrated that 2-[Benzyl(phenylsulfonyl)amino]benzoic acid (BAY-8002) inhibits monocarboxylate transporter 1 (MCT1) in DLD-1 cells. The IC50 for inhibiting intracellular SNARF-5 fluorescence change is approximately 85 (±6) nmol/L . MCT1 plays a crucial role in cancer cell metabolism, making it an attractive target for therapeutic intervention.
- Dual MCT1 and MCT2 Inhibition : BAY-8002 acts as a dual inhibitor of MCT1 and MCT2. Its selectivity for MCT1 over MCT4 is notable, with an IC50 greater than 50 μM for MCT4 in EVSA-T cells . This dual inhibition may hold promise for cancer treatment strategies.
Cancer Research and Targeted Therapy
Mechanism of Action
Pharmacokinetics
- The compound is likely absorbed through passive diffusion in the gastrointestinal tract. It may distribute to various tissues, including the liver and kidneys. Hepatic metabolism may occur, leading to metabolites. The compound or its metabolites are excreted, possibly as hippuric acid or other conjugates .
properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-20(23)18-13-7-8-14-19(18)21(15-16-9-3-1-4-10-16)26(24,25)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZCFMWJHRNLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(phenylsulfonyl)amino]benzoic acid |
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